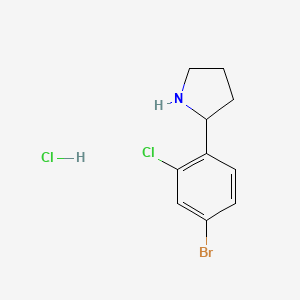

2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride

説明

特性

IUPAC Name |

2-(4-bromo-2-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHHUKQJLWFCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)Br)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize impurities.

化学反応の分析

Types of Reactions

2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced compounds.

科学的研究の応用

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that derivatives of pyrrolidine can exhibit anticancer activity against various cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells . The mechanism of action involves modulation of cellular pathways and interaction with specific molecular targets such as receptors or enzymes.

Research indicates that 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride may influence gene regulation and lipid metabolism. It has been observed to interact with transcription factors like NF-kappa-B and AP-1, which are critical in inflammatory responses. Additionally, it has been noted for its potential antimicrobial properties against Gram-positive bacteria .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes. Its ability to undergo Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds with other aromatic compounds, further expanding its utility in synthetic chemistry.

Case Study 1: Anticancer Activity

A study synthesized several derivatives based on the pyrrolidine structure and evaluated their anticancer activity using an MTT assay. Among these derivatives, certain compounds demonstrated significant cytotoxicity against A549 cells, with IC50 values indicating promising potential for further development as anticancer agents .

Case Study 2: Biological Mechanisms

Another investigation focused on the biological mechanisms through which this compound exerts its effects. The study highlighted its role in regulating key genes involved in cell proliferation and survival, suggesting that it could be a candidate for treating conditions linked to dysregulated gene expression.

作用機序

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Substituent Effects on Physicochemical Properties

- This may influence solubility, with logP values likely higher than those of methoxy-substituted analogs (e.g., 2-(5-Bromo-2-methoxyphenyl)pyrrolidine HCl), where methoxy groups increase hydrophilicity .

- Bulk and Steric Effects: Compounds with bulky substituents (e.g., 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine HCl) exhibit higher molecular weights and steric hindrance, which could reduce membrane permeability compared to the target compound .

生物活性

2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H12BrClN

- Molecular Weight : 273.58 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to modulate these targets effectively, leading to various pharmacological effects.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrolidine derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Table 1: Cytotoxicity of Pyrrolidine Derivatives on Cancer Cell Lines

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been investigated, with some showing effectiveness against multidrug-resistant strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Efficacy Against Various Pathogens

| Compound Name | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 32 | |

| Compound D | Escherichia coli | >64 | |

| This compound | Staphylococcus aureus | TBD | TBD |

Study on Anticancer Activity

A study conducted by researchers evaluated the anticancer activity of several pyrrolidine derivatives, including those similar to this compound. The findings indicated that the presence of halogen substituents significantly enhanced cytotoxicity against A549 cells, suggesting a structure-activity relationship that could be exploited for drug development .

Study on Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of pyrrolidine derivatives against resistant strains. The study highlighted that certain modifications in the chemical structure improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics based on these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves halogenated aryl intermediates coupled with pyrrolidine via nucleophilic substitution or cross-coupling reactions. For example, bromo- and chloro-substituted phenyl precursors (e.g., 4-Bromo-2-chlorophenylacetic acid ) can be functionalized using pyrrolidine under anhydrous conditions. Maximizing yield requires optimizing solvent polarity (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios of reagents. Catalytic systems like palladium for cross-coupling may enhance efficiency. Post-reaction purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate high-purity product .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy (¹H/¹³C): To confirm substituent positions on the aryl ring and pyrrolidine moiety. For example, coupling patterns in ¹H NMR can distinguish between para- and ortho-substituted halogens .

- HPLC-MS : To assess purity (>95%) and detect trace impurities. A C18 column with acetonitrile/water mobile phase is recommended.

- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in structurally similar halogenated amides .

- Elemental Analysis : To validate empirical formula consistency (C, H, N, Cl, Br content) .

Q. What are the key stability considerations for storage and handling of this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber glass vials under inert gas (argon) at –20°C. Degradation pathways include hydrolysis of the pyrrolidine HCl salt in humid environments. Pre-experiment TGA (thermogravimetric analysis) can identify decomposition thresholds. Avoid prolonged exposure to basic conditions, which may deprotonate the hydrochloride salt .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites). For example, ICReDD’s approach combines DFT-based reaction path searches with experimental validation to optimize conditions for halogenated intermediates .

- Molecular Dynamics Simulations : Predict solvation effects and transition states in cross-coupling reactions. Software like Gaussian or ORCA can model steric hindrance from the 4-bromo-2-chloro substituents .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Solvent and Concentration Calibration : NMR chemical shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃). Refer to internal standards (e.g., TMS) and report solvent explicitly.

- Dynamic Effects : Conformational flexibility in pyrrolidine may cause splitting or broadening. Variable-temperature NMR can identify rotameric equilibria .

- Cross-Validation : Compare with crystallographic data (e.g., C–Br/C–Cl bond lengths in X-ray structures) to validate substituent positions .

Q. What strategies are effective in designing derivatives of this compound for pharmacological studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the bromo or chloro groups with trifluoromethyl or methanesulfonyl groups to modulate lipophilicity and target binding. For example, 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide derivatives show enhanced receptor affinity .

- Prodrug Synthesis : Convert the hydrochloride salt to ester or carbamate prodrugs to improve bioavailability. Monitor stability under physiological pH using LC-MS .

Q. How can researchers optimize reactor design for scaling up synthesis while minimizing byproducts?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., pyrrolidine coupling). Use microreactors to control residence time and reduce side reactions.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。